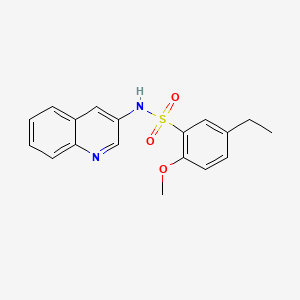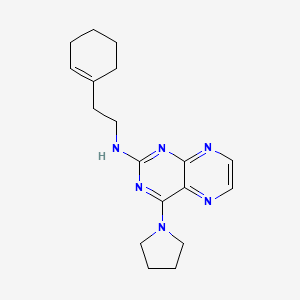
5,7-Dibromo-8-quinolyl 4-ethoxynaphthalenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromo-8-quinolyl 4-ethoxynaphthalenesulfonate: is a chemical compound with the molecular formula C21H15Br2NO4S and a molecular weight of 537.2211 g/mol . This compound is known for its unique structure, which combines a quinoline moiety with a naphthalenesulfonate group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-8-quinolyl 4-ethoxynaphthalenesulfonate typically involves the bromination of 8-hydroxyquinoline followed by sulfonation and ethoxylation reactions. The bromination is usually carried out using molecular bromine in the presence of solvents such as ethanol, water, or dilute acids
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination and the formation of less substituted quinoline derivatives.
Substitution: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Debrominated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,7-Dibromo-8-quinolyl 4-ethoxynaphthalenesulfonate is used as a reagent in the synthesis of complex organic molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in organic synthesis .
Biology: In biological research, this compound is used to study the interactions between quinoline derivatives and biological macromolecules. It has been employed in assays to investigate enzyme inhibition and protein binding.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, this compound is used in the production of dyes and pigments. Its unique chemical properties allow it to impart specific colors and stability to industrial products.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-8-quinolyl 4-ethoxynaphthalenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can bind to active sites of enzymes, inhibiting their activity, while the naphthalenesulfonate group can enhance the compound’s solubility and binding affinity . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes through its interactions with cellular components.
Comparison with Similar Compounds
5,7-Dibromo-8-hydroxyquinoline: A closely related compound with similar bromination patterns but lacking the naphthalenesulfonate and ethoxy groups.
5,7-Dichloro-8-hydroxyquinoline: Another quinoline derivative with chlorine atoms instead of bromine, used in similar applications.
5,7-Diiodo-8-hydroxyquinoline: A compound with iodine atoms, offering different reactivity and properties compared to the brominated derivative.
Uniqueness: 5,7-Dibromo-8-quinolyl 4-ethoxynaphthalenesulfonate stands out due to its combination of bromine atoms, quinoline moiety, and naphthalenesulfonate group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C21H15Br2NO4S |
|---|---|
Molecular Weight |
537.2 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4-ethoxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C21H15Br2NO4S/c1-2-27-18-9-10-19(14-7-4-3-6-13(14)18)29(25,26)28-21-17(23)12-16(22)15-8-5-11-24-20(15)21/h3-12H,2H2,1H3 |
InChI Key |
CNIQTDWGQNNUBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=C(C=C(C4=C3N=CC=C4)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline](/img/structure/B12196994.png)
![(5Z)-5-(3-fluorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12197001.png)
![(4E)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12197009.png)
![N-cyclopentyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B12197015.png)
![1-[(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B12197019.png)


![(7Z)-7-(2,3-dimethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12197038.png)
![(Z)-N-(3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B12197041.png)
![N-(4-chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B12197049.png)
![1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-(2-pyridinyl)piperazine](/img/structure/B12197052.png)


![N-[3-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide](/img/structure/B12197059.png)
